1-benzyl-N-(4-nitrophenyl)-N,2-diphenyl-1H-1,3,5-triazepin-6-amine
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Overview
Description
1-benzyl-N-(4-nitrophenyl)-N,2-diphenyl-1H-1,3,5-triazepin-6-amine is a complex organic compound that belongs to the class of triazepines
Preparation Methods
The synthesis of 1-benzyl-N-(4-nitrophenyl)-N,2-diphenyl-1H-1,3,5-triazepin-6-amine typically involves multi-step organic reactions. One common method includes the reaction of benzylamine with 4-nitrobenzaldehyde to form an intermediate Schiff base, which is then cyclized with diphenylamine and a suitable triazepine-forming reagent under controlled conditions . Industrial production methods may involve similar steps but are optimized for higher yields and purity, often using catalysts and automated processes to ensure consistency and efficiency .
Chemical Reactions Analysis
1-benzyl-N-(4-nitrophenyl)-N,2-diphenyl-1H-1,3,5-triazepin-6-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of nitro and other oxidized derivatives.
Reduction: Reduction reactions, often using hydrogenation or metal hydrides, can convert the nitro group to an amine group.
Scientific Research Applications
1-benzyl-N-(4-nitrophenyl)-N,2-diphenyl-1H-1,3,5-triazepin-6-amine has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in the development of new drugs, particularly those targeting neurological and inflammatory conditions.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Studies: Researchers investigate its interactions with various biological targets to understand its mechanism of action and potential therapeutic uses.
Mechanism of Action
The mechanism of action of 1-benzyl-N-(4-nitrophenyl)-N,2-diphenyl-1H-1,3,5-triazepin-6-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting or modulating their activity. This interaction can lead to various biological effects, depending on the target and the context of the study .
Comparison with Similar Compounds
1-benzyl-N-(4-nitrophenyl)-N,2-diphenyl-1H-1,3,5-triazepin-6-amine can be compared with other triazepine derivatives, such as:
1-benzyl-N-(4-nitrophenyl)-N,2-diphenyl-1H-1,3,5-triazepin-4-amine: Similar in structure but with different substitution patterns, leading to variations in chemical reactivity and biological activity.
1-benzyl-N-(4-nitrophenyl)-N,2-diphenyl-1H-1,3,5-triazepin-2-amine:
These comparisons highlight the uniqueness of this compound in terms of its specific substitution pattern and the resulting chemical and biological properties.
Properties
IUPAC Name |
1-benzyl-N-(4-nitrophenyl)-N,2-diphenyl-1,3,5-triazepin-6-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H23N5O2/c35-34(36)27-18-16-26(17-19-27)33(25-14-8-3-9-15-25)28-21-32(20-23-10-4-1-5-11-23)29(31-22-30-28)24-12-6-2-7-13-24/h1-19,21-22H,20H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YJQILZXJCNPCKB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C=C(N=CN=C2C3=CC=CC=C3)N(C4=CC=CC=C4)C5=CC=C(C=C5)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H23N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
473.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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